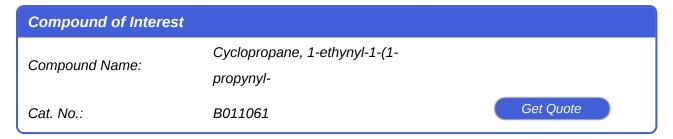


Application Notes and Protocols: Synthetic Routes to 1-Ethynylcyclopropylamine Building Blocks

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-ethynylcyclopropylamine, a valuable building block in medicinal chemistry and drug discovery. The cyclopropyl moiety can enhance metabolic stability, binding affinity, and potency of drug candidates.[1] The ethynyl group provides a versatile handle for further chemical modifications, making 1-ethynylcyclopropylamine a sought-after intermediate.

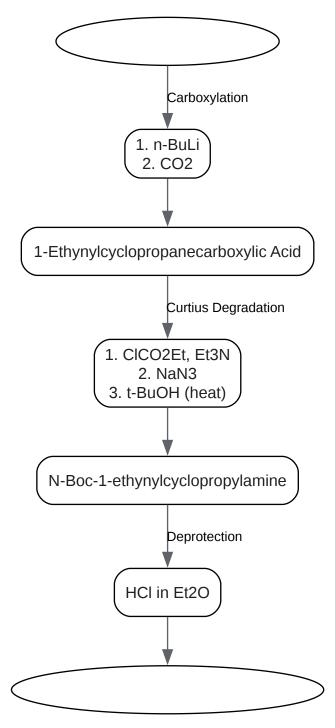
Two primary synthetic routes are detailed below: a multi-step synthesis commencing from cyclopropylacetylene and involving a Curtius degradation, and the Kulinkovich-de Meijere reaction for the formation of cyclopropylamines from amides.

Route 1: Multi-Step Synthesis via Curtius Degradation

This synthetic pathway begins with the carboxylation of cyclopropylacetylene, followed by a Curtius degradation to yield the N-Boc protected 1-ethynylcyclopropylamine. Subsequent deprotection affords the hydrochloride salt of the target compound. This route has been reported to provide an overall yield of 39% for the hydrochloride salt on a scale of up to 300 mmol.[2][3][4]



Logical Workflow for Route 1



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Caption: Curtius degradation route to 1-ethynylcyclopropylamine HCl.

Data Summary for Route 1



Step	Reactant	Reagents	Product	Yield (%)	Reference
Carboxylation	(Trimethylsilyl)cyclopropyla cetylene	1. n-BuLi2. CO2	1- [(Trimethylsily I)ethynyl]cycl opropanecarb oxylic Acid	65	[3]
Curtius Degradation	1- [(Trimethylsily I)ethynyl]cycl opropanecarb oxylic Acid	1. CICO2Et, Et3N2. NaN33. t- BuOH	N-Boc-1- [(trimethylsilyl)ethynyl]cyclo propylamine	87	[3]
Desilylation & Deprotection	N-Boc-1- [(trimethylsilyl)ethynyl]cyclo propylamine	1. KF, DMF/H2O2. HCl in Et2O	1- Ethynylcyclop ropylamine hydrochloride	Overall 39 from cyclopropylac etylene	[2][3]

Experimental Protocols for Route 1

- 1. Synthesis of 1-[(Trimethylsilyl)ethynyl]cyclopropanecarboxylic Acid[3]
- To a solution of (trimethylsilyl)cyclopropylacetylene in diethyl ether, add n-butyllithium (n-BuLi) at a temperature maintained between -78 °C to room temperature.
- Stir the reaction mixture for 14-15 hours.
- Cool the mixture to -78 °C and treat with powdered dry ice.
- Allow the mixture to warm to 20 °C.
- Perform an aqueous work-up to isolate the carboxylic acid. The reported yield for a similar carboxylation of a cyclobutyl derivative was 63%.[3]
- 2. Synthesis of N-Boc-1-[(trimethylsilyl)ethynyl]cyclopropylamine[3][5]
- To a solution of 1-[(trimethylsilyl)ethynyl]cyclopropanecarboxylic acid in acetone at 0 °C, add triethylamine (Et3N) followed by ethyl chloroformate (ClCO2Et).



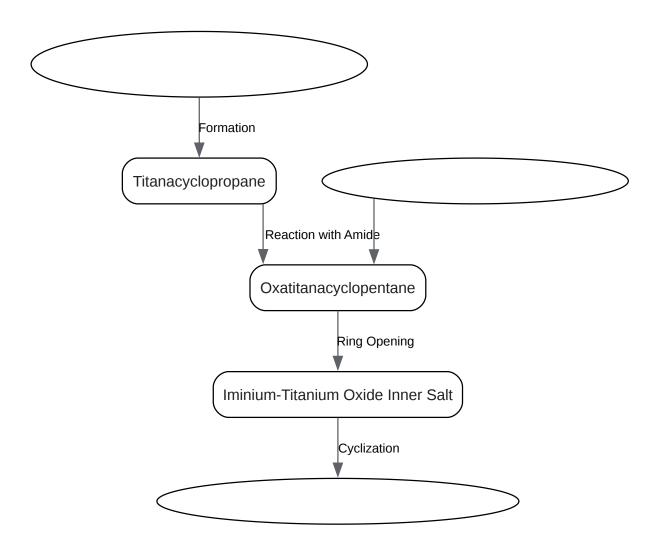
- Stir the resulting mixture at 0 °C.
- Add a solution of sodium azide (NaN3) in water.
- Add tert-butanol (t-BuOH) and heat the mixture to 80 °C for 11-14 hours.
- After cooling, perform an appropriate work-up to isolate the N-Boc protected amine. The reported yield for this step is 87%.[3]
- 3. Synthesis of 1-Ethynylcyclopropylamine Hydrochloride[3][5]
- To a solution of N-Boc-1-[(trimethylsilyl)ethynyl]cyclopropylamine, add potassium fluoride
 (KF) in a mixture of dimethylformamide (DMF) and water.
- Stir the reaction at room temperature for 24 hours to effect desilylation.
- Pour the mixture into water and extract the desilylated carbamate.
- Dissolve the crude carbamate in a solution of approximately 5.0 N HCl in diethyl ether.
- Stir the mixture to induce precipitation of the hydrochloride salt.
- Filter the precipitate, wash with diethyl ether, and dry under vacuum to obtain 1-ethynylcyclopropylamine hydrochloride.[5] The melting point has been reported as 185-186 °C.[6][7]

Route 2: Kulinkovich-de Meijere Reaction

The Kulinkovich-de Meijere reaction is a powerful method for the synthesis of cyclopropylamines from N,N-dialkylamides using a Grignard reagent in the presence of a titanium(IV) alkoxide.[8][9] This reaction proceeds through a titanacyclopropane intermediate. [10][11] While a specific protocol for 1-ethynylcyclopropylamine was not detailed in the provided search results, a general reaction scheme can be proposed.

Proposed Signaling Pathway for Route 2





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Caption: Kulinkovich-de Meijere reaction mechanism for cyclopropylamine synthesis.[8]

Data Summary for Kulinkovich-de Meijere Reaction

Quantitative data for the specific synthesis of 1-ethynylcyclopropylamine via this route is not available in the provided search results. However, the reaction is known to give high yields for N,N-dialkylformamides.[8] The use of stoichiometric amounts of the titanium reagent is recommended for better yields.[8][9]

General Experimental Protocol for Kulinkovich-de Meijere Reaction



- In an inert atmosphere, prepare a solution of the N,N-dialkyl ethynylcarboxamide and titanium(IV) isopropoxide in an appropriate solvent (e.g., diethyl ether or THF).
- To this mixture, add the Grignard reagent (e.g., ethylmagnesium bromide) at ambient temperature. The use of methyltitanium triisopropoxide can be advantageous.[8]
- Stir the reaction mixture until completion, which can be monitored by techniques such as TLC or GC-MS.
- Upon completion, quench the reaction and perform an aqueous work-up to isolate the N,N-dialkyl-1-ethynylcyclopropylamine.
- Further steps would be required to remove the N-alkyl groups to obtain the primary amine, for instance, through debenzylation if N,N-dibenzylamide was used as the starting material.

N-Boc Protection of Amines

For applications in peptide synthesis or other multi-step synthetic sequences, protection of the amine functionality is often necessary. The tert-butoxycarbonyl (Boc) group is a common protecting group.

General Protocol for N-Boc Protection

- A one-pot reductive amination/N-Boc protection protocol can be employed. This involves
 reacting the primary amine with an aldehyde in the presence of di-tert-butyl dicarbonate
 ((Boc)2O) and sodium triacetoxyborohydride.[12]
- Alternatively, the amine can be treated with (Boc)2O in the presence of a base like sodium hydroxide or triethylamine in a suitable solvent such as a mixture of water and an organic solvent.[13]

Conclusion

The synthetic routes outlined provide robust methods for accessing 1-ethynylcyclopropylamine and its derivatives. The choice of route may depend on the scale of the synthesis, the availability of starting materials, and the desired final form of the product (free amine, hydrochloride salt, or N-protected). The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development.



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